1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
1-Benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound. It belongs to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines, which are known for their diverse biological activities. This compound’s structure includes multiple fused rings and functional groups, making it a potential candidate for various pharmacological applications.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research into the synthesis of novel heterocyclic compounds, including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems, has been conducted to explore their potential applications in medicinal chemistry and material science. These compounds are synthesized through various chemical reactions, including the reaction of amino-substituted thieno[2,3-b]pyridine carboxamides with carbonyl compounds to form tetrahydropyridothienopyrimidine derivatives. Such compounds have been studied for their potential biological activities and applications in creating new materials with unique properties (Bakhite, Al‐Sehemi, & Yamada, 2005).
Analgesic Properties
Modifications of the pyridopyrimidine nucleus have been explored to enhance biological properties, including analgesic effects. One study focused on the methylation of the pyridine moiety in pyrido[1,2-a]pyrimidine derivatives to optimize their analgesic properties, indicating the significance of structural modifications in developing new therapeutic agents (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antimicrobial and Anti-inflammatory Agents
The synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds has been reported, with these molecules showing promising anti-inflammatory and analgesic activities. Such studies highlight the potential of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives in developing new drugs with specific biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer and Anti-lipoxygenase Activities
The development of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates the versatility of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives in therapeutic applications. Such research underscores the potential of these compounds in addressing various health conditions through targeted molecular modifications (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can halt cell cycle progression, thereby inhibiting the growth of cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction disrupts the normal function of CDK2, preventing it from phosphorylating other proteins that are necessary for cell cycle progression . As a result, the cell cycle is halted, inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This transition is crucial for DNA replication. By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting DNA replication and cell division .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By halting the cell cycle, the compound prevents the replication of cancer cells, potentially leading to a decrease in tumor size . Additionally, the compound may induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core:
- Starting with a pyrimidine derivative, the core structure is formed through cyclization reactions involving appropriate precursors such as pyrrole and pyrimidine intermediates.
- Conditions: Cyclization often requires catalysts like Lewis acids (e.g., AlCl3) and solvents like dichloromethane (DCM) under reflux conditions.
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Functional Group Modifications:
- Introduction of the benzyl group at the nitrogen atom is typically achieved through nucleophilic substitution reactions.
- The ethoxypropyl group is introduced via alkylation reactions using ethoxypropyl halides in the presence of a base like potassium carbonate (K2CO3).
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Final Assembly:
- The final compound is assembled by coupling the modified core with the carboxamide group using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production may involve similar steps but optimized for scale, including:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of green chemistry principles to minimize waste and use of hazardous reagents.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the methyl group, forming hydroxylated or carboxylated derivatives.
- Common reagents: KMnO4, CrO3.
-
Reduction:
- Reduction of the carbonyl group to form alcohol derivatives.
- Common reagents: NaBH4, LiAlH4.
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Substitution:
- Nucleophilic substitution reactions can modify the benzyl or ethoxypropyl groups.
- Common reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
- Oxidation products include carboxylic acids and alcohols.
- Reduction products include alcohol derivatives.
- Substitution products vary based on the nucleophile used.
Chemistry:
- Used as a building block for synthesizing more complex heterocyclic compounds.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential anti-inflammatory and anti-cancer properties due to its ability to interact with biological targets.
- Investigated for its role in inhibiting specific enzymes or receptors involved in disease pathways.
Industry:
- Potential use in the development of pharmaceuticals and agrochemicals.
- Studied for its properties as a catalyst or intermediate in organic synthesis.
Comparison with Similar Compounds
- 7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide.
- 1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide.
This detailed overview provides a comprehensive understanding of 1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
6-benzyl-N-(3-ethoxypropyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-3-31-13-7-12-25-23(29)20-14-19-22(27(20)16-18-8-5-4-6-9-18)26-21-11-10-17(2)15-28(21)24(19)30/h4-6,8-11,14-15H,3,7,12-13,16H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZDNEWIXCHNSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC(=CN4C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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